molecular formula C19H26N2O3 B5505678 7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one

7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one

Cat. No. B5505678
M. Wt: 330.4 g/mol
InChI Key: SCIHDFZWZMHZKM-UHFFFAOYSA-N
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Description

The interest in chromene derivatives, including "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one", stems from their diverse pharmacological activities and applications in fluorescent materials. These compounds are synthesized through various chemical reactions, highlighting their importance in organic chemistry and material science.

Synthesis Analysis

The synthesis of chromene derivatives often involves condensation reactions, where diethylaminosalicylaldehyde reacts with compounds like Fischer's base to produce novel molecules. For instance, a related compound was synthesized through the condensation of diethylaminosalicylaldehyde, demonstrating the complexity and creativity involved in synthesizing these derivatives (Ashraf, Gainsford, & Kay, 2012). Another approach includes Pd/Cu-catalyzed Sonogashira cross-coupling reactions, highlighting the diverse methods available for creating these compounds (Shimasaki et al., 2021).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a chromene ring, which can significantly affect their photophysical properties. X-ray crystallography provides insight into their structural properties, revealing the influence of different substituents on molecular conformation and stability (Shimasaki et al., 2021).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including condensation and Mannich type reactions, to produce diverse compounds with specific functionalities. These reactions often involve catalysts like Bi(NO3)3·5H2O, showcasing the chemical versatility of these compounds (Zahiri & Mokhtary, 2015).

Physical Properties Analysis

The physical properties of chromene derivatives, such as fluorescence, are determined by their molecular structure. Compounds with specific substituents, like the pyrenyl derivative, exhibit high fluorescence quantum yields, demonstrating their potential in material science applications (Shimasaki et al., 2021).

Scientific Research Applications

Electronic Absorption Spectra of Morpholine Derivatives

Research into derivatives of Morpholine Green, which include compounds similar to "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one," has provided insights into their absorption spectra. These studies reveal that morpholino groups act as electron donor substituents, influencing the electronic absorption properties of the compounds. Such insights are crucial for applications in dye and pigment development, demonstrating how substituents affect the spectral characteristics of these compounds (Hepworth, Sawyer, & Hallas, 1993).

Fluorescence Probes for Ion Detection

Compounds related to "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" have been synthesized for the selective detection of ions like Cr3+ and Cu2+. These studies demonstrate the compound's potential as highly sensitive and selective fluorescence probes, which can be used in living cells to detect specific ions. This application is significant for both biological research and environmental monitoring, offering a method for quick and precise detection of metal ions in various mediums (Mani et al., 2018); (Wani et al., 2016).

Photophysical and Fluorescent Material Development

The synthesis and study of "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" derivatives have led to discoveries in their photophysical properties, including fluorescence in solid states. Such compounds, due to their high fluorescence quantum yield and intense fluorescence even in solid states, are promising candidates for developing new fluorescent materials. These materials can be applied in various fields, including sensing, imaging, and organic electronics, showcasing the versatility of these compounds in scientific research (Shimasaki et al., 2021).

Luminescence and Singlet Oxygen Production

The synthesis of mono- and dinuclear gold(I) coumarin complexes involving derivatives of "7-(diethylamino)-4-methyl-3-(4-morpholinylmethyl)-2H-chromen-2-one" has been explored for their luminescent properties and ability to produce singlet oxygen. These studies highlight the potential use of such compounds in photodynamic therapy, where the generation of singlet oxygen can be utilized to target and destroy cancer cells. The research underscores the compound's application in medicinal chemistry, offering a pathway to develop new therapeutic agents (Sobrerroca et al., 2023).

properties

IUPAC Name

7-(diethylamino)-4-methyl-3-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-4-21(5-2)15-6-7-16-14(3)17(19(22)24-18(16)12-15)13-20-8-10-23-11-9-20/h6-7,12H,4-5,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIHDFZWZMHZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Diethylamino-4-methyl-3-morpholin-4-ylmethyl-chromen-2-one

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